The Genesis and Synthesis of Biperiden Hydrochloride: A Technical Guide
The Genesis and Synthesis of Biperiden Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biperiden Hydrochloride, a synthetic anticholinergic agent, has been a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders for decades. This document provides a comprehensive overview of its discovery and the evolution of its chemical synthesis. It details the pivotal experimental protocols that have defined its production, presents quantitative data from various synthetic approaches, and visualizes the core chemical reactions and its mechanism of action through detailed diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the field of medicinal chemistry and drug development.
Discovery and Historical Context
Biperiden was first synthesized by the German chemist W. Klavehn at Knoll AG.[1] A patent application for the compound was filed in Germany in March 1953, followed by a US patent in March 1954, which was granted in April 1957.[1] Marketed under the brand name Akineton, Biperiden was approved for medical use in the United States in 1959.[1][2] It is recognized by the World Health Organization as an essential medicine.[1] The drug is primarily used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[1]
Chemical Synthesis Overview
The synthesis of Biperiden Hydrochloride has undergone several refinements since its inception. The core of the synthesis generally involves a multi-step process, key to which are a Mannich reaction and a Grignard reaction to construct the final molecule. Various patents outline different approaches to optimize yield and stereoselectivity, particularly focusing on the formation of the desired exo-isomer, which is clinically effective.
A common synthetic route starts from 5-ethylene-2-norbornene, which is converted to the key intermediate 5-acetyl norbornene. This intermediate then undergoes a Mannich reaction, followed by a Grignard reaction with a phenylmagnesium halide, and finally, salt formation to yield Biperiden Hydrochloride.
Quantitative Data on Synthesis
The following table summarizes quantitative data reported in various patents for the synthesis of Biperiden Hydrochloride and its intermediates.
| Step | Starting Material(s) | Reagents & Solvents | Yield (%) | Purity/Content (%) | Reference |
| Preparation of Intermediate II | 5-ethylene-2-norbornene | Palladium dichloride, copper chloride, acetonitrile, deionized water, O₂ | 69.1 | 99.1 (GC) | [3] |
| Preparation of Intermediate II | 5-ethylene-2-norbornene | Palladium dichloride, copper chloride, DMF, deionized water, O₂ | 69.7 | 99.5 (GC) | [3] |
| Preparation of Intermediate III | Intermediate II, piperidine hydrochloride, paraformaldehyde | Glacial acetic acid, acetone | 86.2 | - | [4] |
| Preparation of Intermediate III | Intermediate II, piperidine hydrochloride, paraformaldehyde | Glacial acetic acid, acetone | 86.5 | - | [5] |
| Preparation of Biperiden HCl (I) | Intermediate V | Hydrogen chloride gas, acetone | 97.0 | 99.6 (HPLC) | [4] |
| Preparation of Biperiden HCl (I) | Intermediate V | Hydrogen chloride gas, acetone | 93.2 | 99.8 (HPLC) | [4][5] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of Biperiden Hydrochloride, based on published patent literature.
Preparation of Intermediate II (5-acetyl norbornene)
Objective: To synthesize the key intermediate 5-acetyl norbornene from 5-ethylene-2-norbornene via selective oxidation.
Procedure based on CN106187948B:
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To an autoclave, add 84g (0.7mol) of 5-ethylene-2-norbornene, 325ml of acetonitrile, 65ml of deionized water, 3.6g of palladium dichloride, and 1.8g of copper chloride.[3]
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Displace the air in the autoclave with oxygen (O₂).
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Maintain the temperature at 80-90°C and the pressure at 15-16 atmospheres.
-
Allow the reaction to proceed for 4 hours. The reaction endpoint can be identified by Gas Chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture with diatomaceous earth.
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Concentrate the filtrate under reduced pressure to obtain a colorless oily liquid (Intermediate II).
Preparation of Intermediate III (1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(piperidin-1-yl)propan-1-one)
Objective: To synthesize the Mannich base intermediate via the reaction of 5-acetyl norbornene with piperidine hydrochloride and paraformaldehyde.
Procedure based on CN106187948B:
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Combine 61.3g (0.45mol) of Intermediate II, 60.8g (0.5mol) of piperidine hydrochloride, 14.5g (0.5mol) of paraformaldehyde, and 480ml of glacial acetic acid.[4]
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Heat the mixture to 95-98°C with stirring and maintain this temperature for 3 hours.
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Monitor the reaction completion by thin-layer chromatography (TLC) using a solvent system of ethyl acetate:petroleum ether = 2:1.
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Once the reaction is complete, concentrate the mixture to dryness.
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Add 350ml of acetone to the residue and stir for 30 minutes.
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Filter the mixture and dry the solid to obtain the hydrochloride salt of Intermediate III.
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To the solid, add 120ml of deionized water and 360ml of methylene chloride.
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Adjust the pH to 11-12 with a 1N sodium hydroxide solution.
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Separate the layers and extract the aqueous layer with methylene chloride (200ml x 3).
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Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to dryness to obtain Intermediate III as a colorless oily liquid.
Preparation of Biperiden Hydrochloride (I)
Objective: To synthesize Biperiden via a Grignard reaction followed by salt formation. The patent describes the formation of an intermediate V which is then converted to the final product. The following protocol describes the final salt formation step.
Procedure based on CN106187948B:
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Dissolve 65g (0.209mol) of the free base of Biperiden (Intermediate V) in 325ml of acetone.[4][5]
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Cool the solution to 0-5°C with stirring.
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Slowly introduce hydrogen chloride gas into the solution until precipitation is complete.
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Continue stirring for an additional 20 minutes.
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Filter the solid, wash with a suitable amount of acetone, and dry under vacuum at 70-75°C for 4 hours to obtain a white to off-white powdered solid of Biperiden Hydrochloride.
Visualized Pathways
Synthesis Pathway of Biperiden Hydrochloride
The following diagram illustrates a representative synthetic route to Biperiden Hydrochloride.
Caption: Synthetic pathway of Biperiden Hydrochloride.
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
Biperiden functions as a non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[1] By blocking these receptors, particularly the M1 subtype in the central nervous system, it helps to restore the balance between cholinergic and dopaminergic neurotransmission, which is disrupted in conditions like Parkinson's disease.
Caption: Biperiden's antagonistic action at muscarinic receptors.
References
- 1. Biperiden - Wikipedia [en.wikipedia.org]
- 2. Biperiden Hydrochloride | C21H30ClNO | CID 92151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation method of biperiden hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106187948B - Biperiden hydrochloride preparation method - Google Patents [patents.google.com]
- 5. CN106187948A - The preparation method that biperiden hydrochloride is new - Google Patents [patents.google.com]
